

Application Notes and Protocols for Measuring α -FABP-IN-1 Activity

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Compound of Interest

Compound Name: α -FABP-IN-1

Cat. No.: B607964

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the activity of **α -FABP-IN-1**, a potent and selective inhibitor of human adipocyte fatty acid-binding protein (α -FABP/FABP4). α -FABP is a critical regulator of lipid metabolism and inflammatory pathways, making it a promising therapeutic target for metabolic diseases and inflammatory disorders. **α -FABP-IN-1** has been shown to have a high binding affinity for α -FABP and to inhibit the production of pro-inflammatory cytokines.^{[1][2][3]}

Introduction to α -FABP-IN-1

α -FABP-IN-1 (also referred to as Compound 5g in initial studies) is a potent and selective inhibitor of human α -FABP, with a reported inhibitory constant (K_i) of less than 1.0 nM.^{[1][2][3]} Its mechanism of action involves binding to the hydrophobic pocket of α -FABP, thereby blocking the binding of endogenous fatty acids and regulating downstream signaling pathways.^[1] The inhibition of α -FABP has been demonstrated to effectively block inflammatory responses, highlighting its therapeutic potential.^[1]

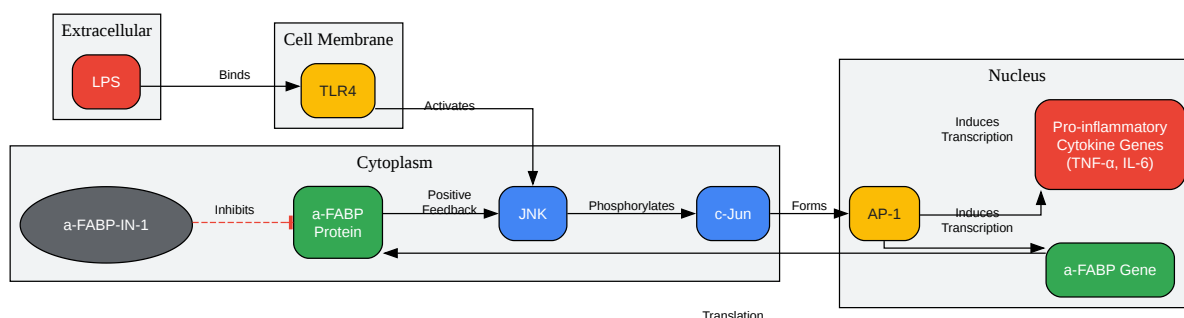
Quantitative Data Summary

The following table summarizes the key quantitative data for **α -FABP-IN-1** and other relevant inhibitors.

Compound	Target	Assay Type	Ki	IC50	Selectivity	Reference
a-FABP-IN-1 (Compound 5g)	Human a-FABP (FABP4)	Fluorescence Displacement	< 1.0 nM	-	>50,000-fold vs. h-FABP (FABP3)	[1]
BMS309403	a-FABP (FABP4)	Not Specified	< 2 nM	-	>1,000-fold vs. FABP3	[4]
HTS01037	a-FABP (FABP4)	Ligand Displacement	0.67 μ M	-	Not Specified	[5]
FABP4/5-IN-4	FABP4 / FABP5	Not Specified	-	3.78 μ M / 5.72 μ M	Not Specified	
FABP1-IN-1	FABP1	Not Specified	-	4.46 μ M	>15 μ M vs. FABP4	

Signaling Pathway of a-FABP in Macrophages

a-FABP plays a significant role in modulating inflammatory responses in macrophages. Upon stimulation by lipopolysaccharide (LPS), a component of Gram-negative bacteria, a signaling cascade is initiated that leads to the production of pro-inflammatory cytokines. a-FABP is involved in a positive feedback loop with the JNK/c-Jun signaling pathway, which amplifies the inflammatory response.[6][7]



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α-FABP signaling pathway in macrophages.

Experimental Protocols

Here we provide detailed protocols for three key assays to measure the activity of **α-FABP-IN-1**.

Fluorescence Displacement Assay to Determine Binding Affinity (K_i)

This assay measures the ability of a test compound (**α-FABP-IN-1**) to displace a fluorescent probe from the α-FABP binding pocket. The decrease in fluorescence is proportional to the binding affinity of the test compound. Commercial kits are available for this type of assay.[8]

Materials:

- Recombinant human α-FABP (FABP4)
- Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a commercially available detection reagent)[8][9]

- **a-FABP-IN-1**

- Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)[9]
- 96-well black microplates
- Fluorometer

Protocol:

- Prepare a stock solution of recombinant human a-FABP in assay buffer.
- Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO or ethanol) and then dilute it in assay buffer.
- Prepare a serial dilution of **a-FABP-IN-1** in assay buffer.
- In a 96-well black microplate, add the assay buffer, recombinant a-FABP, and the fluorescent probe to each well.
- Add the serially diluted **a-FABP-IN-1** or vehicle control to the respective wells.
- Incubate the plate at room temperature for 20-30 minutes, protected from light.[9]
- Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe (e.g., for some reagents, ex: 370 nm, em: 475 nm).[8]
- Calculate the percentage of probe displacement for each concentration of **a-FABP-IN-1**.
- Determine the IC₅₀ value by plotting the percentage of displacement against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the fluorescent probe and K_d is the dissociation constant of the probe.

Thermal Shift Assay (TSA) for Target Engagement

This assay measures the change in the thermal stability of α -FABP upon binding to an inhibitor. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (T_m).^{[2][10]}

Materials:

- Recombinant human α -FABP (FABP4)
- SYPRO Orange dye (or similar fluorescent dye that binds to unfolded proteins)^{[10][11]}
- **α -FABP-IN-1**
- Assay buffer (e.g., PBS or Tris-HCl)
- Real-time PCR instrument capable of performing a melt curve analysis

Protocol:

- Prepare a stock solution of recombinant human α -FABP in the assay buffer.
- Prepare a stock solution of **α -FABP-IN-1** in an appropriate solvent (e.g., DMSO).
- Prepare a working solution of SYPRO Orange dye by diluting the stock solution in assay buffer.
- In PCR tubes or a 96-well PCR plate, mix the recombinant α -FABP, SYPRO Orange dye, and either **α -FABP-IN-1** or vehicle control.
- Seal the plate or tubes and briefly centrifuge to collect the contents at the bottom.
- Place the samples in a real-time PCR instrument.
- Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate (e.g., 0.5°C/min) and continuous fluorescence reading.
- Analyze the data to determine the T_m for each sample. The T_m is the temperature at which the fluorescence signal is at its midpoint in the transition phase.

- A positive shift in T_m in the presence of **a-FABP-IN-1** compared to the vehicle control indicates binding and stabilization of the protein.

Cell-Based Assay for Inhibition of Pro-inflammatory Cytokine Production

This assay measures the ability of **a-FABP-IN-1** to inhibit the production and release of pro-inflammatory cytokines (e.g., TNF- α , IL-6) from macrophages stimulated with LPS.

Materials:

- Macrophage cell line (e.g., RAW 264.7 or THP-1)
- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Lipopolysaccharide (LPS)
- **a-FABP-IN-1**
- ELISA kits for TNF- α and IL-6
- 96-well cell culture plates
- CO2 incubator

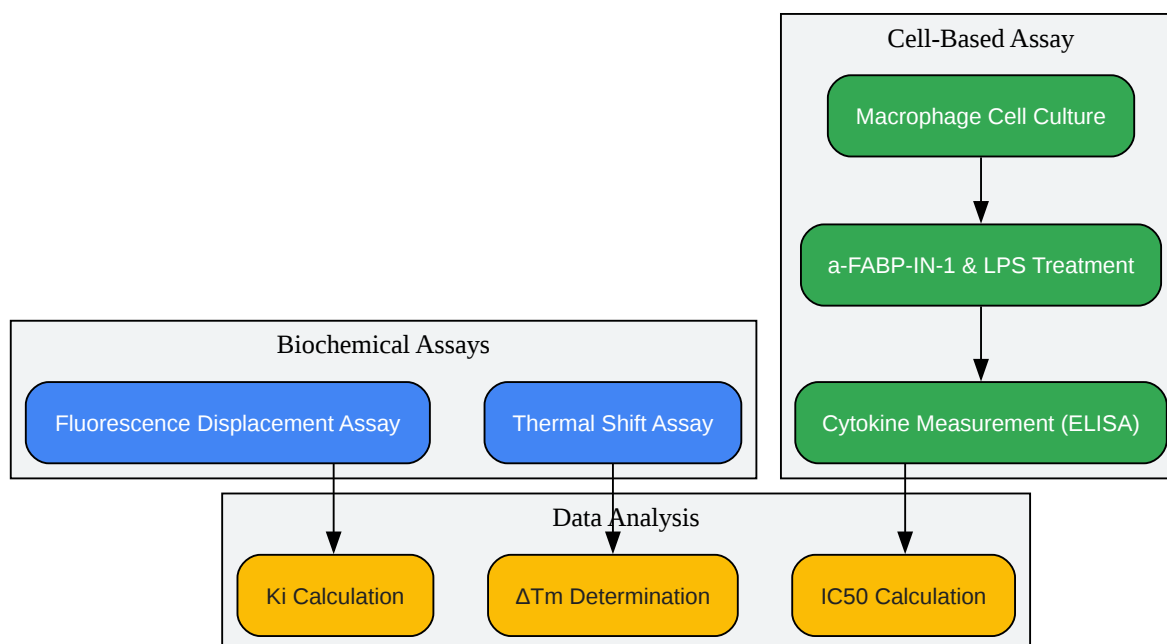
Protocol:

- Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- The next day, replace the medium with fresh medium containing various concentrations of **a-FABP-IN-1** or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
- Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for an appropriate time (e.g., 6-24 hours) to induce cytokine production.^[6]
- After the incubation period, collect the cell culture supernatants.

- Measure the concentrations of TNF- α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.[4][12]
- Determine the IC50 value of **a-FABP-IN-1** for the inhibition of cytokine production by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating **a-FABP-IN-1** activity.



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Workflow for measuring **a-FABP-IN-1** activity.

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